5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Description
5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a pyrazole-based heterocyclic compound characterized by its intricate substitution pattern. The core structure includes a pyrazole ring substituted with an amino group at position 5, a cyano group at position 4, and a (1Z)-1-cyano-2-(2,3-dimethoxyphenyl)eth-1-en-1-yl moiety at position 2. The Z-configuration of the eth-en-yl linkage and the 2,3-dimethoxyphenyl group contribute to its stereochemical uniqueness and electronic properties, making it a candidate for pharmacological studies .
Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(2,3-dimethoxyphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-24-14-5-3-4-11(16(14)25-2)8-12(9-18)15-13(10-19)17(20)22(21-15)6-7-23/h3-5,8,23H,6-7,20H2,1-2H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRZIHYGYHIHDG-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C(C#N)C2=NN(C(=C2C#N)N)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(1Z)-1-cyano-2-(2,3-dimethoxyphenyl)eth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions. One common method is the one-pot, three-component synthesis involving aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives. This reaction is often carried out in water and ethanol at room temperature, utilizing a tandem Knoevenagel-cyclocondensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and efficiency. Catalysts like p-toluenesulfonic acid (p-TSA) may be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the cyano groups, converting them into primary amines.
Substitution: The aromatic ring and pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-3-[(1Z)-1-cyano-2-(2,3-dimethoxyphenyl)eth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anti-cancer, and anti-microbial drugs.
Organic Synthesis: The compound is used in the construction of various heterocyclic scaffolds, which are crucial in the development of new organic molecules with desired properties.
Material Science: It can be utilized in the synthesis of functional materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of this compound largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation. The exact molecular targets and pathways would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE
- Structural Differences: Lacks the cyano and eth-en-yl groups at position 3 but features a fluorobenzyl substituent.
- Functional Impact: Fluorine substitution enhances metabolic stability and lipophilicity compared to methoxy groups, influencing membrane permeability and target binding . 5-Amino-1-(5-Fluoro-2-Methylphenyl)-3-(Tetrahydrouran-2-yl)-1H-Pyrazole-4-Carbonitrile
Structural Differences : Replaces the 2,3-dimethoxyphenyl group with a tetrahydrouran-2-yl moiety and includes a fluoro-methylphenyl substitution.
Compounds with Alternative Heterocyclic Cores
1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-ol
- Structural Differences: Substitutes the 4-cyano group with a hydroxyl group, reducing electrophilicity.
Functional Impact : The hydroxyl group enables hydrogen bonding, which may enhance affinity for polar active sites but reduce stability under acidic conditions .
Methyl 1-[...]-1H-pyrazole-3-carboxylate
- Structural Differences: Features a carboxylate ester at position 3 instead of the eth-en-yl-cyano group.
Non-Pyrazole Heterocycles
1-Methylimidazole and 2-Aminoimidazole
- Structural Differences : Imidazole cores replace pyrazole, with nitrogen atoms at positions 1 and 3.
- Functional Impact : Imidazoles exhibit stronger basicity (pKa ~7) compared to pyrazoles (pKa ~2–4), affecting protonation states and receptor interactions .
Comparative Data Table
Key Research Findings
- Electronic Effects : The 2,3-dimethoxyphenyl group in the target compound donates electron density via methoxy groups, stabilizing charge-transfer interactions in receptor binding. This contrasts with fluorine’s electron-withdrawing effects in fluorobenzyl analogs .
- Solubility : The 2-hydroxyethyl group improves water solubility (logP ~1.8 predicted) compared to tert-butyl or cyclohexylmethyl substitutions (logP ~3.5–4.0) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
